Cas no 1805236-69-4 (Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate)

Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate
-
- インチ: 1S/C12H9ClF3NO2S/c1-2-19-11(18)10-8(5-13)3-7(6-17)4-9(10)20-12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: ZTAGIJOUIDGUEQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C#N)C=C(C=1C(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 396
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018281-250mg |
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate |
1805236-69-4 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015018281-500mg |
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate |
1805236-69-4 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015018281-1g |
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate |
1805236-69-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate 関連文献
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate (CAS No. 1805236-69-4): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate (CAS No. 1805236-69-4) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a benzoate core with a trifluoromethylthio group, a cyano group, and a chloromethyl substituent, making it an intriguing candidate for both academic research and industrial applications.
The trifluoromethylthio group is known for its strong electron-withdrawing properties, which can significantly influence the electronic and physical properties of the molecule. This characteristic makes Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate particularly useful in the development of new materials with enhanced stability and performance. Recent studies have shown that compounds containing this group exhibit improved thermal stability and resistance to chemical degradation, making them ideal for use in high-performance applications.
The cyano group, another key feature of this compound, is a versatile functional group that can participate in a wide range of chemical reactions. In pharmaceutical research, the cyano group is often used to enhance the potency and selectivity of drug molecules. For instance, the presence of the cyano group in Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate can potentially improve its binding affinity to specific biological targets, thereby enhancing its therapeutic efficacy. This property has been explored in several preclinical studies, where the compound has shown promising results as a lead candidate for the development of new drugs targeting various diseases.
The chloromethyl substituent adds another layer of complexity to the molecule. Chloromethyl groups are known for their reactivity and can undergo various substitution reactions, making them valuable intermediates in synthetic chemistry. In the context of Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate, this substituent can be used to introduce additional functional groups or linkers, thereby expanding the range of potential applications. For example, recent research has demonstrated that chloromethyl derivatives can be used to create conjugates with biomolecules such as peptides or antibodies, which can be used in targeted drug delivery systems.
One of the most exciting areas of research involving Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate is its potential use in cancer therapy. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis (programmed cell death). These findings have sparked interest in further investigating Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate as a potential anticancer agent.
In addition to its pharmaceutical applications, Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate has also been studied for its potential use in materials science. The combination of the trifluoromethylthio and cyano groups provides unique electronic properties that can be harnessed for the development of advanced materials such as conductive polymers and semiconductors. Recent research has shown that compounds with similar structures exhibit excellent electrical conductivity and stability under various environmental conditions, making them suitable for use in electronic devices and sensors.
The synthesis of Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate involves several well-established chemical reactions. The starting material is typically a substituted benzoic acid derivative, which undergoes esterification to form the ethyl benzoate intermediate. Subsequent reactions involving nucleophilic substitution and electrophilic addition are then used to introduce the trifluoromethylthio, cyano, and chloromethyl groups. The synthetic route is highly modular, allowing for easy modification and optimization to produce derivatives with tailored properties.
In conclusion, Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate (CAS No. 1805236-69-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique combination of functional groups provides a platform for further research and development, opening up new avenues for innovation in these fields. As ongoing studies continue to uncover new properties and applications, it is clear that this compound will play an important role in advancing our understanding of complex chemical systems and their practical uses.
1805236-69-4 (Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate) 関連製品
- 2229503-16-4(O-2-(1H-imidazol-2-yl)propylhydroxylamine)
- 1805276-93-0(2-Chloro-3-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)
- 1250692-66-0(2-1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2228963-79-7(1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-3,3-difluorocyclobutylmethanamine)
- 1803914-07-9(6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine)
- 1696510-14-1(Benzenamine, 2-bromo-4-iodo-6-methyl-)
- 2877668-89-6(4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)
- 2640935-47-1(9-methyl-6-5-(oxane-2-carbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9H-purine)
- 1936241-59-6(4,6-Dichloro-3-methoxy-1H-pyrazolo3,4-dpyrimidine)
- 2172238-22-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)




